molecular formula C16H27N3O5 B7434612 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid

3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid

Cat. No. B7434612
M. Wt: 341.40 g/mol
InChI Key: AXGNRYJQBLIVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid, also known as MPHC, is a synthetic peptide that has been studied extensively for its potential applications in scientific research. MPHC is a modified version of the naturally occurring peptide, angiotensin II, and has been shown to have a variety of biochemical and physiological effects in laboratory experiments.

Mechanism of Action

3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid acts on the renin-angiotensin-aldosterone system (RAAS), which is a key regulator of blood pressure and electrolyte balance in the body. It binds to angiotensin II receptors, leading to vasoconstriction and increased blood pressure. 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid also has effects on the release of aldosterone, which can affect electrolyte balance and fluid retention.
Biochemical and Physiological Effects:
3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to increase blood pressure, stimulate aldosterone release, and promote vasoconstriction. 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid has also been shown to have effects on the sympathetic nervous system and to promote inflammation in certain contexts.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid in laboratory experiments is its potency and specificity. It can be used to study the effects of angiotensin II on various physiological processes, and its effects can be easily measured using various techniques. However, one limitation of using 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid is its potential toxicity and side effects, which can limit its use in certain contexts.

Future Directions

There are several potential future directions for research on 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid. One area of interest is the development of novel therapies for hypertension and other cardiovascular disorders based on the mechanisms of action of 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid. Another potential direction is the study of the effects of 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid on other physiological processes, such as inflammation and oxidative stress. Additionally, the development of new synthetic methods for 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid and related peptides could lead to more efficient and cost-effective production methods.

Synthesis Methods

The synthesis of 3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid involves several steps, including solid-phase peptide synthesis and purification. The process begins with the coupling of the amino acid building blocks onto a solid support, followed by the addition of protective groups and activation of the carboxylic acid group. The peptide is then cleaved from the solid support and purified using various chromatography techniques.

Scientific Research Applications

3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid has been used in a variety of scientific research applications, including studies on cardiovascular disease, hypertension, and kidney function. It has been shown to have potent vasoconstrictor effects, which can be useful in studying the mechanisms of hypertension and other cardiovascular disorders.

properties

IUPAC Name

3-[6-[(1-methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O5/c1-19-12(6-5-8-14(19)21)16(24)18-10-4-2-3-7-13(20)17-11-9-15(22)23/h12H,2-11H2,1H3,(H,17,20)(H,18,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGNRYJQBLIVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCCC1=O)C(=O)NCCCCCC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid

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